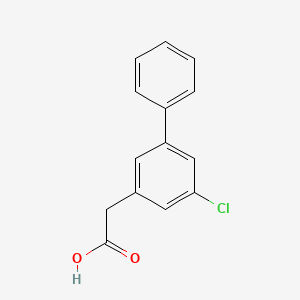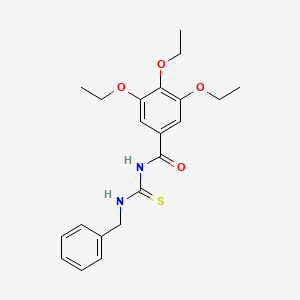
N-(Benzylcarbamothioyl)-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzylcarbamothioyl)-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of acylthiourea derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzylcarbamothioyl)-3,4,5-triethoxybenzamide typically involves the condensation of 3,4,5-triethoxybenzoic acid with benzyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzylcarbamothioyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioureas.
Applications De Recherche Scientifique
N-(Benzylcarbamothioyl)-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of corrosion inhibitors and as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N-(Benzylcarbamothioyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Benzylcarbamothioyl)benzamide
- N-(Benzylcarbamothioyl)-4-methoxybenzamide
- N-(Benzylcarbamothioyl)-3,4-dimethoxybenzamide
Uniqueness
N-(Benzylcarbamothioyl)-3,4,5-triethoxybenzamide is unique due to the presence of three ethoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility in organic solvents and potentially improve its interaction with biological targets compared to similar compounds without these groups.
Propriétés
Numéro CAS |
74804-81-2 |
|---|---|
Formule moléculaire |
C21H26N2O4S |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
N-(benzylcarbamothioyl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C21H26N2O4S/c1-4-25-17-12-16(13-18(26-5-2)19(17)27-6-3)20(24)23-21(28)22-14-15-10-8-7-9-11-15/h7-13H,4-6,14H2,1-3H3,(H2,22,23,24,28) |
Clé InChI |
AFMUTQYPLKOQSP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
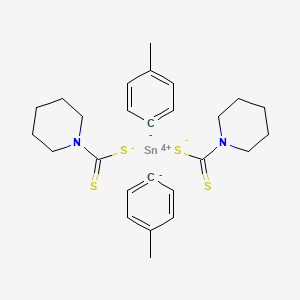
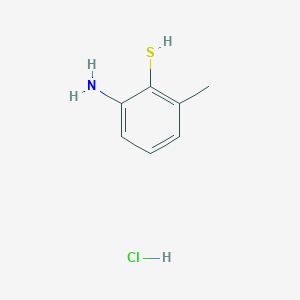



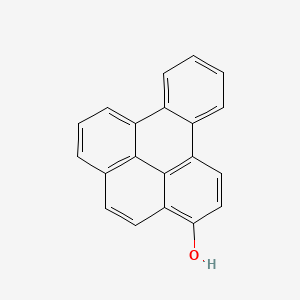
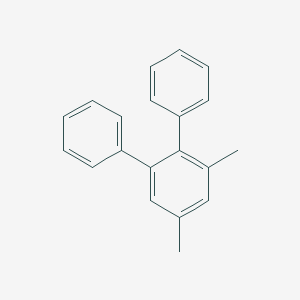

![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)


